2-(4-Chlorophenoxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone
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Description
2-(4-Chlorophenoxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. The compound is also known as AZD-3965 and has been studied extensively for its ability to inhibit monocarboxylate transporters (MCTs).
Scientific Research Applications
Stereoselective Synthesis and Chemical Transformations
- Highly stereoselective synthesis methods have been developed for key intermediates of certain compounds, utilizing cycloaddition reactions and chemical manipulations that are relevant to understanding the synthetic pathways that could involve "2-(4-Chlorophenoxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone" (Kobayashi, Ito, & Terashima, 1992).
Microwave-Assisted Synthesis and Pharmacological Evaluation
- Microwave-assisted synthesis has been employed for efficient and rapid preparation of nitrogen and sulfur-containing heterocyclic compounds. These methods demonstrate the versatility and efficiency of microwave-assisted reactions in synthesizing complex molecules, which may extend to the synthesis of "this compound" (Mistry & Desai, 2006).
Antimicrobial Investigations
- Novel synthetic pathways have been explored for phenyl pyrazole, azetidinone, and diazenyl ethanone derivatives of benzofurans, highlighting the antimicrobial properties of these compounds. Such studies provide insights into the potential biological activities of structurally related compounds (Kumar et al., 2007).
Functionalized Macrocycles
- Research on functionalized macrocycles derived from dichloropivalic acid, including the formation of azetidinone intermediates, underscores the chemical flexibility and potential applications of these structures in designing complex molecular architectures (Bernhardt et al., 2004).
Synthesis and Characterization of Key Intermediates
- The synthesis and characterization of key intermediates for pharmaceutical applications, such as Etoricoxib, demonstrate the critical role of specific chemical structures in drug development and the relevance of these methodologies to the synthesis of complex molecules like "this compound" (Hai-ya, 2012).
properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4S/c1-11(2)10-22(19,20)14-7-17(8-14)15(18)9-21-13-5-3-12(16)4-6-13/h3-6,11,14H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMFOHJAYQZFGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)COC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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